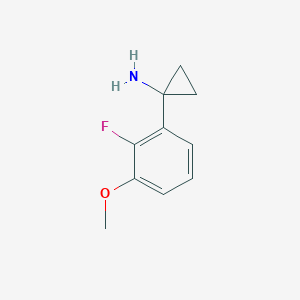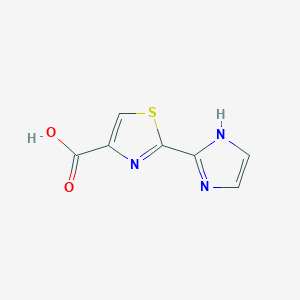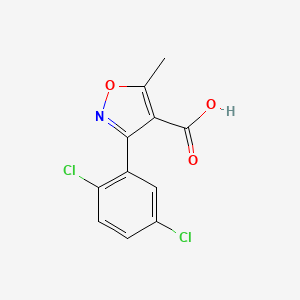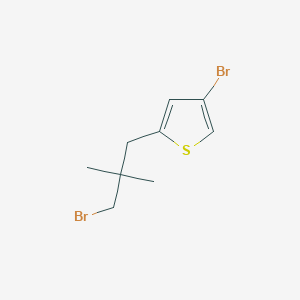
1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 1 and 2 of the imidazole ring and a methanamine group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring.
Aplicaciones Científicas De Investigación
1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-Methylimidazole: Similar in structure but lacks the methanamine group.
2-Methylimidazole: Similar but with the methyl group at position 2.
4-Methylimidazole: Similar but with the methyl group at position 4.
Uniqueness: 1-(1,2-Dimethyl-1H-imidazol-4-YL)methanamine is unique due to the presence of both methyl groups and the methanamine group, which confer distinct chemical properties and reactivity compared to other imidazole derivatives .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(1,2-dimethylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-5-8-6(3-7)4-9(5)2/h4H,3,7H2,1-2H3 |
Clave InChI |
KROCNIBLMCVXTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)

![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)



![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)
